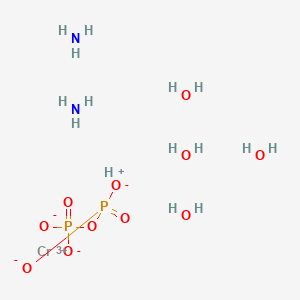
Ddp-Cr
Description
Ddp-Cr (CAS No. 1046861-20-4) is a boron-containing organohalogen compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid groups, enabling diverse reactivity in cross-coupling reactions. Key physicochemical properties include:
- Log P (octanol-water partition coefficient): 2.15 (XLOGP3)
- Solubility: 0.24 mg/mL in water
- Bioavailability Score: 0.55 (moderate)
- Synthetic Accessibility: 2.07 (relatively easy to synthesize) .
This compound is primarily used in pharmaceutical and materials science research due to its role as a Suzuki-Miyaura coupling reagent, facilitating carbon-carbon bond formation .
Properties
CAS No. |
132201-87-7 |
|---|---|
Molecular Formula |
CrH15N2O11P2 |
Molecular Weight |
333.07 g/mol |
IUPAC Name |
azane;chromium(3+);hydron;phosphonato phosphate;tetrahydrate |
InChI |
InChI=1S/Cr.2H3N.H4O7P2.4H2O/c;;;1-8(2,3)7-9(4,5)6;;;;/h;2*1H3;(H2,1,2,3)(H2,4,5,6);4*1H2/q+3;;;;;;;/p-3 |
InChI Key |
DLFVCUWUEAMSAV-UHFFFAOYSA-K |
SMILES |
[H+].N.N.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3] |
Canonical SMILES |
[H+].N.N.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3] |
Synonyms |
DDP-Cr diamminediaqua(pyrophosphato(3-))chromium (III) diamminediaqua(pyrophosphato(3-))chromium (III), monohydrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Ddp-Cr belongs to the arylboronic acid family, sharing core features with compounds like:
(3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1072942-13-7): Molecular Formula: C₆H₄BBrClO₂ Similarity to this compound: 87% Key Differences: Lacks a phenyl group adjacent to boron, reducing steric hindrance in reactions .
(6-Bromo-2,3-dichlorophenyl)boronic acid (CAS No. 1217628-10-3): Molecular Formula: C₆H₃BBrCl₂O₂ Similarity to this compound: 82% Key Differences: Additional chlorine substituent enhances electrophilicity but lowers solubility (0.18 mg/mL) .
Comparative Data Table
Industrial and Regulatory Considerations
- DP is regulated under the Stockholm Convention due to persistence, while this compound falls under CLP Regulation (EC) No 1272/2008 for labeling but lacks harmonized hazard classification .
- Synthesis protocols for this compound require strict adherence to ICH guidelines for impurity profiling, unlike DP, which is phased out in many regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


